



GNE-220: A Potent Tool for Interrogating Aberrant MAP4K4 Signaling

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Compound of Interest		
Compound Name:	GNE 220	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. Its involvement in signaling pathways that govern inflammation, cancer progression, and metabolic diseases has positioned it as a compelling target for therapeutic intervention and a key subject of basic research.[1][2][3] Aberrant signaling through the MAP4K4 pathway is implicated in the pathogenesis of numerous diseases, driving research toward the development of selective inhibitors to dissect its complex roles. GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, serving as an invaluable chemical probe for elucidating the physiological and pathological functions of this kinase. This technical guide provides a comprehensive overview of GNE-220, its mechanism of action, and detailed protocols for its application in studying aberrant MAP4K4 signaling.

GNE-220: A Selective MAP4K4 Inhibitor

GNE-220 is a small molecule inhibitor that exhibits high potency and selectivity for MAP4K4. Its primary utility lies in its ability to specifically block the catalytic activity of MAP4K4, thereby enabling researchers to investigate the downstream consequences of inhibiting this kinase in various experimental models.



Quantitative Data on GNE-220 Activity

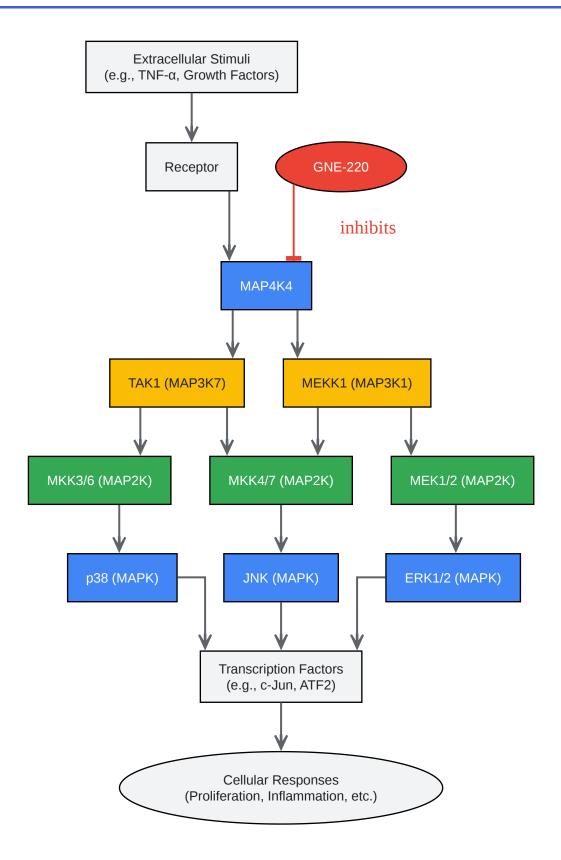
The inhibitory activity of GNE-220 against MAP4K4 and other kinases has been quantified through in vitro kinase assays. This data is crucial for determining appropriate experimental concentrations and for understanding the selectivity profile of the inhibitor.

Kinase Target	IC50 (nM)	Reference
MAP4K4	7	[4]
MINK (MAP4K6)	9	[4]
DMPK	476	[4]
KHS1 (MAP4K5)	1100	[4]

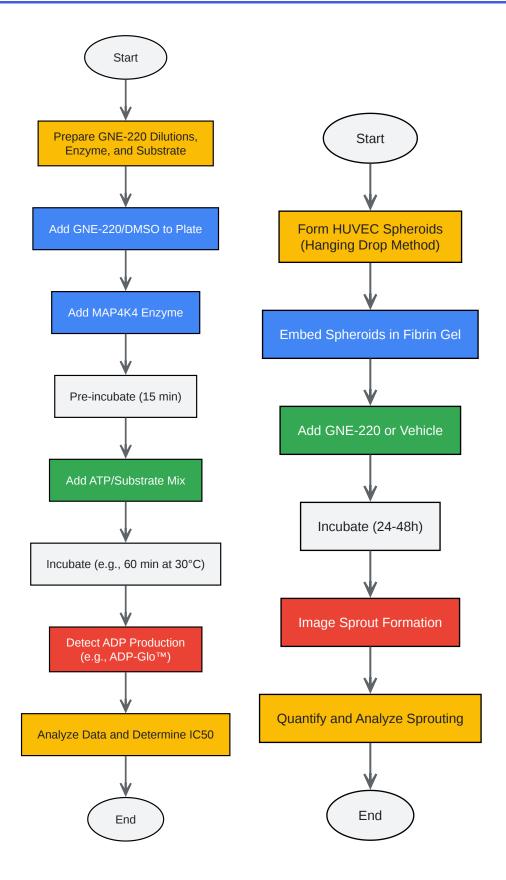
The MAP4K4 Signaling Pathway

MAP4K4 acts as an upstream regulator in several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways.[1][3] These pathways are central to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation. Aberrant activation of these pathways is a hallmark of many diseases, including cancer. GNE-220, by inhibiting MAP4K4, provides a means to deconstruct the specific contributions of this kinase to these complex signaling networks.









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